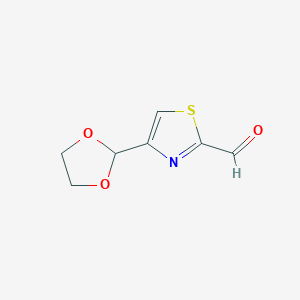

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

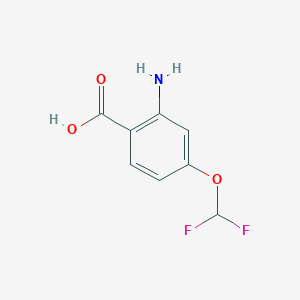

The compound “4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a 1,3-dioxolane ring, a 1,3-thiazole ring, and an aldehyde group . The 1,3-dioxolane ring is a type of acetal, a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom . The 1,3-thiazole ring is a type of heterocycle, a ring structure that contains atoms of at least two different elements. In this case, the ring contains both carbon and nitrogen atoms. The aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group, which here is the rest of the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane and 1,3-thiazole rings would contribute to the rigidity of the molecule, while the aldehyde group would likely be a site of reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could impact its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is involved in the synthesis of new thiazole derivatives. Sinenko et al. (2017) explored the synthesis of isomeric chloromethyl derivatives of 1,3-thiazole, including compounds similar to this compound, and studied their nucleophilic substitution reactions to obtain new low-molecular weight aldehydes (Sinenko et al., 2017).

Asymmetric Synthesis

- In the field of asymmetric synthesis, Du et al. (1995) successfully synthesized novel C-nucleosides using a similar compound, demonstrating the potential of such derivatives in synthesizing complex organic molecules (Du et al., 1995).

Application in Analytical Chemistry

- Zhou et al. (1998) utilized a compound related to this compound in the synthesis of 3-Benzoylindolizine-5-carbaldehydes, which could be used as derivatization reagents for amino compounds in High-Performance Capillary Electrophoresis (HPCE), highlighting its application in analytical techniques (Zhou et al., 1998).

Catalysis and Reaction Studies

- Zaharia et al. (2008) conducted a study on the condensation reaction of a similar thiazole derivative, contributing to the understanding of its behavior in organic reactions and its potential use as a catalyst or reactant in chemical syntheses (Zaharia et al., 2008).

Pharmaceutical Chemistry

- Xiang et al. (1995) synthesized novel C-nucleosides using a compound structurally related to this compound, indicating its potential utility in the development of new pharmaceutical compounds (Xiang et al., 1995).

Material Chemistry

- Deutsch et al. (2007) explored the acid-catalyzed condensation of glycerol with compounds including 1,3-dioxolane derivatives, aiming to produce novel platform chemicals. This study showcases the broader applicability of 1,3-dioxolane derivatives in material chemistry (Deutsch et al., 2007).

Antimicrobial and Biological Activity

- Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles, related to this compound, and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential biological and therapeutic applications of such compounds (Abdel-Wahab et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h3-4,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJFFPVNMMDWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CSC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)

![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)

![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)

![N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2760391.png)

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2760396.png)